molecular formula C8H20BF4N B153534 Tetraethylammonium tetrafluoroborate CAS No. 429-06-1

Tetraethylammonium tetrafluoroborate

Cat. No. B153534
CAS RN: 429-06-1
M. Wt: 217.06 g/mol
InChI Key: XJRAKUDXACGCHA-UHFFFAOYSA-N
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Description

Tetraethylammonium tetrafluoroborate is a quaternary ammonium compound that is not directly discussed in the provided papers. However, related compounds such as tetra-n-butylammonium fluoride and tetraethylammonium chloride are mentioned, which can provide insights into the behavior of similar tetraalkylammonium salts in various conditions .

Synthesis Analysis

The synthesis of related tetraalkylammonium salts involves the treatment of organoboronic acids with hydrofluoric acid to generate a tetracoordinate hydronium organotrifluoroborate species, which then undergoes counterion exchange with tetra-n-butylammonium hydroxide to form the corresponding tetraalkylammonium salts . This method suggests that tetraethylammonium tetrafluoroborate could potentially be synthesized through a similar counterion exchange process.

Molecular Structure Analysis

The molecular structure of tetraethylammonium-related compounds has been determined by single-crystal X-ray analysis. For example, the crystal structure of tetraethylammonium trichlorooxo niobate(V) and tetraethylammonium chloride with 3,4,5,6-tetrafluoro-1,2-diiodobenzene have been elucidated, showing monoclinic and C2/c space groups, respectively . These studies provide a basis for understanding the potential molecular structure of tetraethylammonium tetrafluoroborate, which may also crystallize in a similar manner.

Chemical Reactions Analysis

Tetraalkylammonium salts are known to participate in various chemical reactions. For instance, tetra-n-butylammonium fluoride is used as a base for the elimination reaction of bromoalkenes to form alkynes . Additionally, tetraalkylammonium organotrifluoroborate salts have been found to undergo Pd-catalyzed Suzuki–Miyaura cross-couplings with aryl- and alkenylhalides . These reactions highlight the reactivity of tetraalkylammonium salts in organic synthesis, which could be relevant to tetraethylammonium tetrafluoroborate as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraalkylammonium salts can be inferred from the behavior of similar compounds in various environments. For example, a fluorous solution of a tetra-n-butylammonium salt exhibits extremely low conductivity and forms long, self-assembled ionic structures in solution . The stability of tetraalkylammonium salts in air and moisture, as well as their solubility in organic media, are also notable properties . These characteristics suggest that tetraethylammonium tetrafluoroborate would likely share similar properties, such as stability and solubility in organic solvents.

Scientific Research Applications

  • Electrochemistry and Energy Storage

    Tetraethylammonium tetrafluoroborate (TEABF4) is utilized in various electrochemical applications. It has been investigated as an electrolyte in electrochemical double-layer capacitors, demonstrating effectiveness in reducing solvent degradation under harsh conditions and extending cell life (Ionica-Bousquet et al., 2010). TEABF4 is also explored as a functional additive in lithium-ion batteries, improving rate capability and cycle stability (Hao et al., 2010). Additionally, it's used in novel electrolytes for high voltage electric double-layer capacitors, enhancing high-voltage performance at elevated temperatures (Nguyen et al., 2019).

  • Supercapacitor Development

    TEABF4 is widely used in supercapacitors. It plays a crucial role in forming an electric double-layer structure, which is significant for the capacitance of supercapacitors (Jiang et al., 2012). The addition of TEABF4 promotes ordered double layers of molecules in carbon nanopores, contributing to supercapacitance evolution (Tanaka et al., 2010).

  • Hydrogen Production

    In water electrolysis, TEABF4 has been used as an electrolyte, producing high current densities with high efficiencies at room temperatures. This demonstrates its potential in the field of hydrogen production (Fiegenbaum et al., 2013).

  • Electrolytic Conductivity and Stability

    TEABF4-based electrolytes exhibit high electrolytic conductivity and a wide stable potential window, making them suitable for electrical double-layer capacitors (Ue et al., 1994). This property is crucial for achieving balanced performance in electrochemical applications.

  • Electrolyte Composition and Performance

    TEABF4 is investigated for its impact on electrolyte composition and performance. Studies have shown that it can be a promising additive for enhancing the performance of lithium-ion batteries and supercapacitors, due to its ability to improve ionic conductivity and reduce interface impedance (Sato et al., 2004).

  • Suppressed Gas Formation in Batteries

    The addition of TEABF4 in dual-ion batteries has been found to significantly increase charge and discharge reversibility, cycle stability, and suppress gas formation, highlighting its importance in improving battery life and safety (Nozu et al., 2020).

  • Viscosity and Solvation Effects

    The impact of TEABF4 on the viscosity and solvation in solutions like propylene carbonate is studied, providing insights into its influence on the physical properties of electrolyte solutions (Afanas’ev et al., 2009).

  • Synthetic Chemistry Applications

    TEABF4 is also used in synthetic chemistry. For instance, it facilitates the transformation of alcohols to alkyl chlorides in a stereospecific manner, expanding its utility beyond electrochemistry (Mukaiyama et al., 1977).

Safety And Hazards

Tetraethylammonium tetrafluoroborate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tetraethylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H20N.BF4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRAKUDXACGCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883380
Record name Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1)
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Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Tetraethylammonium tetrafluoroborate
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Product Name

Tetraethylammonium tetrafluoroborate

CAS RN

429-06-1
Record name Tetraethylammonium tetrafluoroborate
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Record name Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1)
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Record name Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1)
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Record name Tetraethylammonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium tetrafluoroborate
Reactant of Route 2
Tetraethylammonium tetrafluoroborate
Reactant of Route 3
Tetraethylammonium tetrafluoroborate

Citations

For This Compound
4,710
Citations
EY Tyunina, VN Afanasiev… - Journal of Chemical & …, 2011 - ACS Publications
… However, conductance measurements on tetraethylammonium tetrafluoroborate have not … a conductance study of solutions of tetraethylammonium tetrafluoroborate (Et 4 NBF 4 ) in …
Number of citations: 42 pubs.acs.org
T Ebina, H Uno, S Ishizawa, N Nanbu, Y Sasaki - Chemistry letters, 2005 - journal.csj.jp
… is more excellent than that obtained for tetraethylammonium tetrafluoroborate (TEABF4). … Tetraethylammonium tetrafluoroborate (TEABF4) is commonly used as an electrolyte salt for …
Number of citations: 27 www.journal.csj.jp
EY Tyunina, MD Chekunova, VN Afanasiev - Russian Journal of …, 2013 - Springer
… Tetraethylammonium tetrafluoroborate was syn thesized from tetraethylammonium bromide and flu oboric acid (both of chemically pure grade) [9]. The resulting salt was purified from …
Number of citations: 12 link.springer.com
N Nanbu, K Suzuki, T Ebina, H Uno, Y Sasaki - Electrochemistry, 2007 - jstage.jst.go.jp
… Tetraethylammonium tetrafluoroborate (TEABF4) is commonly used as an electrolyte for the EDLC. The use of the smallest quaternary ammonium ion, tetramethylammonium ion (TMA+)…
Number of citations: 9 www.jstage.jst.go.jp
E Tyunina, V Afanas' ev, M Chekunova - Journal of solution chemistry, 2012 - Springer
… that the solution properties of tetraethylammonium tetrafluoroborate in PC are poorly known. … the viscosity and density of solutions of tetraethylammonium tetrafluoroborate in PC, used in …
Number of citations: 27 link.springer.com
M UE, M TAKEHARA, M TAKEDA - Denki Kagaku oyobi Kogyo …, 1997 - jstage.jst.go.jp
… Since tetraethylammonium tetrafluoroborate (TEABF4),which is the most common salt used for electrical double-layer capacitors on the market,is …
Number of citations: 16 www.jstage.jst.go.jp
R Nozu, E Suzuki, O Kimura, N Onagi, T Ishihara - Electrochimica Acta, 2020 - Elsevier
… Therefore, in this study, the effects of tetraethylammonium tetrafluoroborate (TEABF 4 ) which is a soft Lewis acid [19], on cycle stability and gas formation in DIB were investigated by …
Number of citations: 14 www.sciencedirect.com
EG Yanes, SR Gratz, AM Stalcup - Analyst, 2000 - pubs.rsc.org
… mM tetraethylammonium tetrafluoroborate) were also prepared with citrate concentrations of 10, 20, 50 and 150 mM, (pH of 3.5 and 5). In addition, tetraethylammonium tetrafluoroborate …
Number of citations: 115 pubs.rsc.org
N Nanbu, T Ebina, H Uno, Y Miyazaki… - … and solid-state letters, 2006 - iopscience.iop.org
… Nevertheless, the gravimetric capacitances of model cells using the TMABOB and the TEABOB are comparable to that obtained for tetraethylammonium tetrafluoroborate . …
Number of citations: 22 iopscience.iop.org
CM Ionica-Bousquet, WJ Casteel Jr… - Electrochemistry …, 2010 - Elsevier
… performance of tetraethylammonium undecafluorododecaborate, (Et 4 N) 2 B 12 F 11 H, was compared against a standard electrolyte made with tetraethylammonium tetrafluoroborate (…
Number of citations: 23 www.sciencedirect.com

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